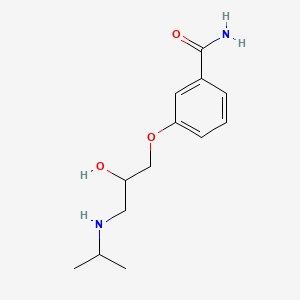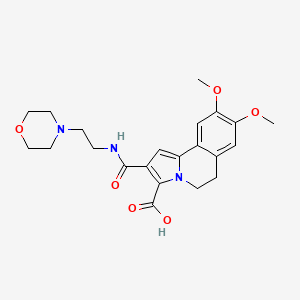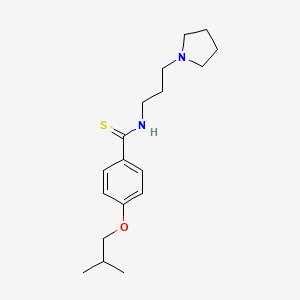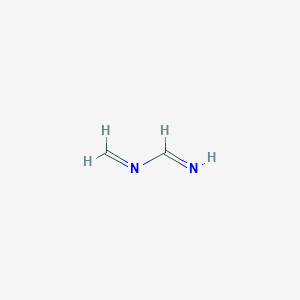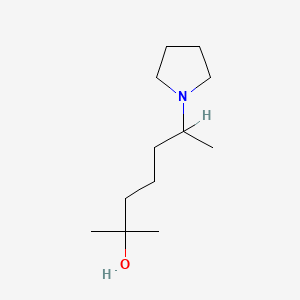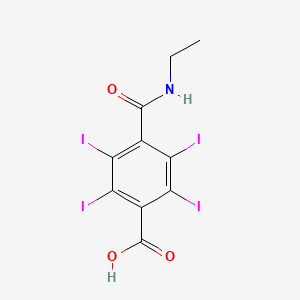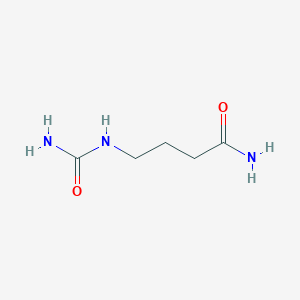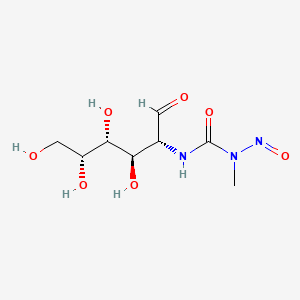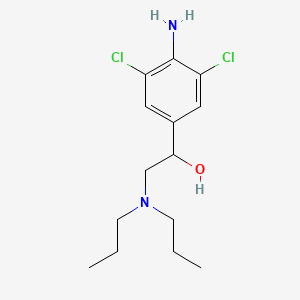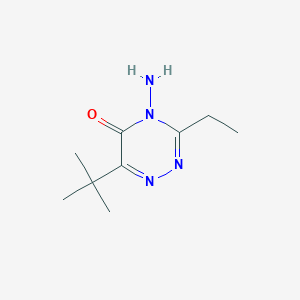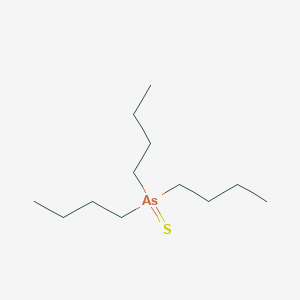
Tributyl(sulfanylidene)-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(sulfanylidene)-lambda~5~-arsane is an organoarsenic compound that features a sulfanylidene group attached to a lambda5-arsane core
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(sulfanylidene)-lambda~5~-arsane can be synthesized through several methods. One common approach involves the reaction of tributylarsine with sulfur under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, and may involve additional purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tributyl(sulfanylidene)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Tributyl(sulfanylidene)-lambda~5~-arsane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tributyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The sulfanylidene group can undergo redox reactions, influencing cellular processes related to oxidative stress and signaling pathways. The compound’s ability to form stable complexes with metals also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: An organotin compound with similar synthetic and chemical properties.
Tributyltin oxide: Another organotin compound used in various industrial applications.
Triphenylarsine: An organoarsenic compound with different substituents but similar core structure.
Uniqueness
Tributyl(sulfanylidene)-lambda~5~-arsane is unique due to its specific combination of a sulfanylidene group with a lambda5-arsane core
Properties
CAS No. |
36198-57-9 |
|---|---|
Molecular Formula |
C12H27AsS |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
tributyl(sulfanylidene)-λ5-arsane |
InChI |
InChI=1S/C12H27AsS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
SEWQXLLHSGCPBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As](=S)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



